molecular formula C20H25N3O B316149 1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone

1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone

Cat. No.: B316149
M. Wt: 323.4 g/mol
InChI Key: WHSMJXZOCVNHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[(4-methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone is an aromatic amine.

Scientific Research Applications

Synthesis and Characterization

  • Novel Dihydropyrimidinone Derivatives Synthesis : The compound has been used in the synthesis of enaminones and dihydropyrimidinone derivatives, offering a simple and efficient method for the creation of these compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Design of Antipsychotics : In the design and synthesis of biphenyl moiety-linked aryl piperazine, this compound has been utilized. The synthesized derivatives exhibited anti-dopaminergic and anti-serotonergic activity, with some showing impressive antipsychotic profiles (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Antitumor and Antimicrobial Activities

  • Antitumor Activity Against Breast Cancer Cells : The compound's derivatives have been investigated for potential anticancer activities, showing promising results against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Antimicrobial Evaluation : Derivatives of this compound have shown potent activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

  • Broad-Spectrum Antimicrobial Efficacy : Azole-containing piperazine derivatives synthesized from this compound exhibited significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).

Miscellaneous Applications

  • Electrochemical Synthesis : The compound has been utilized in the electrochemical synthesis of phenylpiperazine derivatives, presenting an environmentally friendly and efficient method for their production (Nematollahi & Amani, 2011).

  • Anti-HIV Activity : Piperazinyl-4-nitroimidazole derivatives of the compound were synthesized and evaluated for anti-HIV activity, contributing to the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1-[4-[4-[(4-methylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O/c1-16-3-5-18(6-4-16)15-21-19-7-9-20(10-8-19)23-13-11-22(12-14-23)17(2)24/h3-10,21H,11-15H2,1-2H3

InChI Key

WHSMJXZOCVNHPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]-1-piperazinyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.